N-(3-fluorophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-(3-fluorophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide features a thieno[3,2-d]pyrimidin-4-one core substituted with a 3-methyl group, a 7-(4-methylphenyl) moiety, and a sulfanyl-linked acetamide group attached to a 3-fluorophenyl ring.
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-[3-methyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O2S2/c1-13-6-8-14(9-7-13)17-11-29-20-19(17)25-22(26(2)21(20)28)30-12-18(27)24-16-5-3-4-15(23)10-16/h3-11H,12H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLJVLOTRMLLDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=C(N(C3=O)C)SCC(=O)NC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate starting materials to form the thienopyrimidine ring. Reagents such as sulfur and phosphorus pentachloride are often used.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction, where a fluorinated aromatic compound reacts with the thienopyrimidine intermediate.
Attachment of the Acetamide Moiety: The final step involves the acylation of the intermediate compound with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
N-(3-fluorophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their function. This interaction can lead to the modulation of biochemical pathways, resulting in the desired biological effect. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thieno[3,2-d]pyrimidine Derivatives
2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
- Structural Differences: Core: Partially saturated 6,7-dihydrothieno[3,2-d]pyrimidine vs. fully unsaturated in the target compound. Substituents:
- Position 3: 4-Chlorophenyl (electron-withdrawing Cl) vs. 3-methyl (electron-donating CH₃) in the target.
- Position 7: Absent substituent vs. 4-methylphenyl in the target.
- Acetamide group: Attached to 2-(trifluoromethyl)phenyl (highly hydrophobic CF₃) vs. 3-fluorophenyl (moderately polar F) in the target.
- Implications: The 6,7-dihydro core may reduce aromaticity and increase conformational flexibility.
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide
- Structural Differences: Core: Pyrimidine ring (non-fused) vs. fused thieno[3,2-d]pyrimidine in the target. Substituents:
- Sulfanyl linkage to 4,6-diaminopyrimidine (basic NH₂ groups) vs. thienopyrimidine in the target.
- Acetamide attached to 4-chlorophenyl vs. 3-fluorophenyl in the target.
- Implications: The diaminopyrimidine group may facilitate hydrogen bonding, influencing target binding. Chlorine vs. fluorine alters electronic effects and steric bulk, affecting solubility and receptor interactions .
Heterocyclic Acetamide Derivatives with Fluorinated Aromatic Groups
Tyrosine Kinase Inhibitor (WHO Drug Information, 2015)
- Structural Differences: Core: Thieno[3,2-b]pyridine vs. thieno[3,2-d]pyrimidine in the target. Substituents:
- Additional methoxyethylamino and pyridinyl groups enhance solubility and target specificity.
- Dual fluorophenyl groups (3-fluoro and 4-fluoro) vs. single 3-fluorophenyl in the target.
- Implications: The thieno[3,2-b]pyridine core and extended substituents suggest optimized kinase inhibition, likely via ATP-binding pocket interactions .
N-(3-Trifluoroacetyl-indol-7-yl) Acetamides
- Structural Differences: Core: Indole vs. thienopyrimidine. Substituents:
- Trifluoroacetyl group (strong electron-withdrawing) vs. methyl and fluorophenyl in the target.
- Styryl (CH=CH) linkages absent in the target.
Physicochemical and Pharmacological Data Comparison
Key Structure-Activity Relationship (SAR) Insights
- Core Saturation : Partial saturation (6,7-dihydro) may reduce planarity, affecting DNA intercalation or enzyme binding .
- Electron Effects : Fluorine (target) offers moderate electronegativity, while chlorine () and trifluoromethyl groups increase electron withdrawal, altering binding kinetics.
- Substituent Position : 7-(4-methylphenyl) in the target may enhance hydrophobic interactions compared to unsubstituted analogs.
Biological Activity
N-(3-fluorophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by:
- Molecular Formula : C22H18FN3O2S2
- Molecular Weight : 439.5 g/mol
- IUPAC Name : N-(3-fluorophenyl)-2-[3-methyl-7-(4-methylphenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
The presence of a fluorophenyl group and a thienopyrimidine core contributes to its unique chemical properties and biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. Specifically, it has been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival:
- VEGFR-2 and AKT Inhibition : The compound exhibits significant inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR-2) and protein kinase B (AKT), which are critical in tumor growth and metastasis. In vitro studies reported IC50 values of 0.075 μM for VEGFR-2 and 4.60 μM for AKT, indicating potent activity against these targets .
- Apoptosis Induction : The compound induces apoptosis in cancer cells through caspase activation. Flow cytometry analysis indicated that treatment led to S phase cell cycle arrest, with subsequent activation of apoptotic pathways .
Antiproliferative Effects
The antiproliferative effects were evaluated using the MTT assay on various cancer cell lines, including HepG2 (liver) and PC-3 (prostate). The results demonstrated:
| Compound | Cell Line | IC50 Value (μM) |
|---|---|---|
| N-(3-fluorophenyl)-... | HepG2 | 3.105 |
| N-(3-fluorophenyl)-... | PC-3 | 6.96 |
These findings suggest that the compound possesses moderate to high cytotoxicity against specific cancer cell lines .
The mechanism of action involves several pathways:
- Inhibition of Kinases : By binding to the active sites of VEGFR-2 and AKT, the compound disrupts their signaling cascades, leading to reduced cell proliferation and increased apoptosis.
- Cell Cycle Arrest : The compound causes cell cycle arrest at the S phase, preventing DNA replication and further division .
Case Studies
- In Vitro Studies : A study conducted on HepG2 cells revealed that the compound effectively inhibited cell growth with an IC50 value lower than many standard chemotherapeutics .
- Docking Studies : Molecular docking simulations showed that N-(3-fluorophenyl)-... fits well within the binding sites of target proteins, suggesting a strong interaction that could lead to effective inhibition .
Q & A
Q. What synthetic methodologies are most effective for producing N-(3-fluorophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide?
The compound is synthesized via multi-step reactions involving:
- Step 1 : Condensation of a fluorophenyl acetamide precursor with a thieno[3,2-d]pyrimidinone intermediate.
- Step 2 : Sulfanyl group introduction via nucleophilic substitution, often using reagents like Lawesson’s reagent or thiourea derivatives under anhydrous conditions .
- Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (solvent: ethanol) to achieve >95% purity .
Key parameters: Temperature (60–80°C), solvent choice (toluene or DMF), and catalysts (e.g., triethylamine for deprotonation) .
Q. How is structural characterization of this compound validated in academic research?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 469.12) .
- X-ray Crystallography : Resolves bond angles and crystal packing (e.g., P2/c space group observed in analogous thienopyrimidine derivatives) .
Q. What in vitro assays are used to evaluate its biological activity?
- Enzyme Inhibition Assays : IC determination against kinases or proteases (e.g., EGFR tyrosine kinase) .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., IC values in the μM range for HepG2 or MCF-7) .
- Binding Affinity Studies : Surface plasmon resonance (SPR) or fluorescence polarization to quantify target interactions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?
- Substituent Variation : Replace the 3-fluorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate bioactivity .
- Core Modifications : Introduce methyl groups at the thienopyrimidine 3-position to enhance metabolic stability (e.g., half-life increase from 2.1 to 4.7 hours in murine models) .
- Sulfanyl Linker Replacement : Test ether or amine linkers to improve solubility (e.g., logP reduction from 3.8 to 2.5) .
Q. What computational approaches predict its molecular targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding with proteins (e.g., predicted ΔG = -9.2 kcal/mol for HSP90) .
- Pharmacophore Modeling : Identify critical interaction sites (e.g., hydrogen bonding with pyrimidine carbonyl groups) .
- ADMET Prediction : SwissADME or pkCSM to estimate permeability (e.g., Caco-2 Papp = 12 × 10 cm/s) and toxicity (e.g., hERG inhibition risk) .
Q. How do crystallographic data inform its reactivity and stability?
- Hydrogen Bond Networks : Analogs show intermolecular H-bonds between pyrimidine carbonyl and acetamide NH, stabilizing the solid-state structure .
- Torsional Strain : Dihedral angles >30° between thieno and pyrimidine rings correlate with reduced thermal stability (e.g., decomposition at 220°C vs. 180°C) .
Q. What strategies resolve contradictions in reported biological data?
- Assay Standardization : Use identical cell lines (e.g., HepG2 vs. HEK293) and positive controls (e.g., doxorubicin) to reconcile IC discrepancies .
- Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., N-dealkylated derivatives with 10× higher potency) .
Q. How can derivatives be synthesized to explore its therapeutic potential?
- Parallel Synthesis : Employ Ugi or Suzuki-Miyaura reactions to generate 50–100 analogs in a single library .
- Prodrug Design : Acetylate the acetamide group to enhance oral bioavailability (e.g., AUC increase from 450 to 1200 ng·h/mL in rats) .
Methodological Resources
| Parameter | Data | Source |
|---|---|---|
| Molecular Weight | 469.12 g/mol | |
| LogP | 3.8 (predicted) | |
| Melting Point | 218–220°C (decomposition) | |
| Key Functional Groups | Fluorophenyl, sulfanyl, acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
